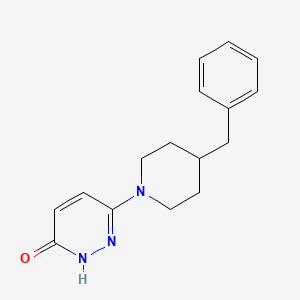![molecular formula C19H17ClN2O3S B3435535 {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3435535.png)
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
説明
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid is a synthetic compound that belongs to the thiazole group of organic compounds. It has been the subject of extensive research due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid involves the modulation of various signaling pathways, including the caspase-dependent pathway, NF-κB signaling pathway, and insulin signaling pathway. It induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. It also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Finally, it improves glucose tolerance and insulin sensitivity by enhancing the insulin signaling pathway.
Biochemical and Physiological Effects:
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits various biochemical and physiological effects, depending on the target tissue and cell type. It induces apoptosis in cancer cells, reduces inflammation, and improves glucose tolerance and insulin sensitivity. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
The advantages of using {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid for lab experiments include its high purity, stability, and reproducibility. It can be synthesized in large quantities and can be easily modified to improve its pharmacokinetic properties. However, the limitations of using this compound include its potential toxicity and limited bioavailability. Further studies are needed to optimize the dosage and delivery methods to minimize toxicity and improve bioavailability.
将来の方向性
For research on {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid include the development of novel derivatives with improved pharmacokinetic properties and the evaluation of their therapeutic potential for various diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic, anti-inflammatory, and hypoglycemic effects of this compound. Finally, the development of targeted delivery systems and combination therapies may improve the efficacy and reduce the toxicity of this compound for clinical applications.
科学的研究の応用
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In vitro and in vivo studies have shown that this compound exhibits cytotoxic, anti-inflammatory, and hypoglycemic effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-15-6-4-3-5-14(15)21-19-22-18(16(26-19)11-17(23)24)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHAUKKNFKAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3435452.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3435465.png)
![ethyl 4-{N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3435478.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435485.png)
![2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435488.png)

![2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3435505.png)
![2-(2,4-dimethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435508.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3435509.png)
![2-(5-methyl-2-furyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435516.png)
![[2-[(4-chlorophenyl)amino]-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3435532.png)
![8-ethoxy-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3435540.png)
![2,2-dimethyl-5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B3435545.png)